molecular formula C27H21FN2OS B317387 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE

4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE

Cat. No.: B317387
M. Wt: 440.5 g/mol
InChI Key: ADQFDKPDZDPYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is a complex organic compound that features a benzothiazole moiety, a fluorobenzyl group, and a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the fluorobenzylamine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the fluorobenzyl group, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is unique due to the combination of its benzothiazole and fluorobenzylamine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be observed in simpler analogs .

Properties

Molecular Formula

C27H21FN2OS

Molecular Weight

440.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline

InChI

InChI=1S/C27H21FN2OS/c28-22-13-9-19(10-14-22)18-31-25-7-3-1-5-21(25)17-29-23-15-11-20(12-16-23)27-30-24-6-2-4-8-26(24)32-27/h1-16,29H,17-18H2

InChI Key

ADQFDKPDZDPYSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC5=CC=C(C=C5)F

Origin of Product

United States

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